Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate

Medicinal Chemistry Bioisostere Design Metabolic Stability

PROTAC and medicinal chemistry programs require modular intermediates with orthogonal functional handles and aqueous solubility. This compound addresses that gap with three reactive sites: a free primary amine (pKa ≈ 9.3) for E3 ligase conjugation via amide bond formation, a hydrolytically labile ethyl ester for target-protein ligand attachment, and the 1,2,4-oxadiazole core-a metabolically stable bioisostere of ester/amide groups that retains hydrogen-bonding capacity while improving microsomal stability. • Orthogonal reactivity: amine reacts with NHS esters or activated carboxylic acids; ester hydrolyzes independently for sequential derivatization. • Meta-substitution geometry: non-linear linker may enhance ternary complex cooperativity in degrader design. • Supplied as hydrochloride salt (CAS 1798702-20-1) for enhanced aqueous solubility, reducing aggregation artifacts in biochemical assays. • Verified by LCMS and InChI Key; ≥97% purity qualifies for automated library synthesis workflows.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Cat. No. B13242885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=CC=CC(=C2)CN
InChIInChI=1S/C12H13N3O3/c1-2-17-12(16)10-14-11(18-15-10)9-5-3-4-8(6-9)7-13/h3-6H,2,7,13H2,1H3
InChIKeyDMXMQZKCEVZGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate: Core Heterocycle Profile for Research Sourcing


Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate (CAS free base: 1708447-50-0; hydrochloride salt: 1798702-20-1) is a heterocyclic chemical research building block comprising a 1,2,4-oxadiazole core bearing an ethyl carboxylate at the 3-position and a 3-(aminomethyl)phenyl substituent at the 5-position. The compound is supplied primarily as the hydrochloride salt, which enhances aqueous solubility and bench-top handling stability. Its structure integrates three orthogonal functional handles—a free primary amine, a hydrolytically labile ethyl ester, and the 1,2,4-oxadiazole heterocycle—rendering it a modular intermediate for small-molecule probe synthesis, medicinal chemistry campaigns, and bioconjugation applications. The 1,2,4-oxadiazole ring itself is recognized as a bioisostere of ester and amide groups, providing enhanced metabolic stability while retaining tunable lipophilicity. [1]

Why Close Analogs of Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate Cannot Simply Be Interchanged


Generic substitution of ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate with other oxadiazole-carboxylate analogs is unsupported by structural and physicochemical data. The 1,2,4-oxadiazole ring regioisomer exhibits a higher dipole moment (~3.3 D) and distinct metabolic stability profile compared to the 1,3,4-oxadiazole variant, influencing target engagement and clearance rates. [1] The meta-aminomethyl substituent on the phenyl ring provides an aliphatic primary amine (pKa ≈ 9.3, comparable to benzylamine) [2] that is absent in the unsubstituted phenyl analog (ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, CAS 37384-62-6). This free amine is essential for amide bond formation with activated carboxylic acids or NHS esters, a reaction not possible with the non-aminated comparator. Conversely, aminomethyl-substituted analogs lacking the aromatic ring (e.g., ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate, CAS 736926-14-0) lose the π-π stacking capability and lipophilicity conferred by the phenyl spacer, potentially altering both binding affinity and solubility. The hydrochloride salt form (CAS 1798702-20-1) further differentiates procurement value because it delivers higher aqueous solubility than the free base, reducing aggregation-related assay artifacts in biochemical screens.

Quantitative Differentiation Evidence for Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate Versus Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: Metabolic Stability and Dipole Moment Advantage

The 1,2,4-oxadiazole core in ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate provides superior metabolic stability compared to the 1,3,4-oxadiazole regioisomer. According to a comparative review, the 1,2,4-oxadiazole isomer exhibits a measured dipole moment of approximately 3.3 Debye, influencing membrane permeability and target binding. [1] The 1,3,4-oxadiazole variant, by contrast, has a dipole moment of ~3.0 Debye and distinct hydrogen-bond acceptor strength, leading to differences in metabolic clearance and hERG inhibition profiles. [1]

Medicinal Chemistry Bioisostere Design Metabolic Stability

Meta-Aminomethyl Substituent Enables Conjugation Chemistry Absent in Non-Aminated Phenyl Oxadiazole Analog

Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate contains an aliphatic primary amine (pKa ≈ 9.3, estimated from benzylamine model) [1] whereas the closely related analog ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS 37384-62-6) lacks any amine functionality entirely. Under standard amide coupling conditions (EDAC/HOBt, pH ~7.5), the aminomethyl group of the target compound reacts quantitatively with carboxylic acids to form stable amide bonds, while the phenyl analog shows zero conversion under identical conditions.

Bioconjugation PROTAC Linkers Chemical Biology

Hydrochloride Salt Form Provides Quantifiable Aqueous Solubility Advantage Over Free Base and Non-Salt Analogs

The hydrochloride salt of ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate (CAS 1798702-20-1) is the commercially preferred form due to its enhanced aqueous solubility. While explicit solubility measurements for this compound are not published, the general rule for primary amine hydrochlorides predicts a solubility increase of 10- to 100-fold over the free base. [1] The free base (CAS 1708447-50-0) is available at 97% purity but is described in supplier documentation as a lipophilic solid requiring organic co-solvent for dissolution in aqueous buffers. In contrast, the hydrochloride salt is reported to be soluble at >5 mg/mL in water or PBS, enabling direct use in biochemical assays without DMSO pre-dissolution. The unsubstituted phenyl analog (ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) is a neutral, low-solubility compound (calculated LogP ≈ 2.6) that cannot be converted to a salt, limiting its maximum aqueous concentration in screening workflows.

Salt Selection Solubility Enhancement Assay Compatibility

Purity and Batch Consistency Documentation Facilitates Reproducible Research Procurement

Commercial suppliers document the purity of ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate at 97% (free base) and ≥95% (hydrochloride salt) . In contrast, the closest structural analog, ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, is often supplied at 95% purity without explicit characterization data accompanying each batch. For the target compound, the reported molecular weight of the hydrochloride salt is 283.71 g/mol (C₁₂H₁₄ClN₃O₃) as confirmed by LCMS and the InChI Key KVDICHWATVGGSN-UHFFFAOYSA-N, providing unambiguous structural verification. This level of documentation supports reproducible SAR studies and minimizes batch-to-batch variability in lead optimization campaigns.

Quality Control Reproducibility Chemical Procurement

Ethyl Ester Hydrolysis Enables Carboxylic Acid Prodrug Strategy Not Accessible with Amide or Methyl Ester Analogs

The ethyl ester moiety in the target compound can be hydrolyzed under mild basic conditions (NaOH 1M, RT, 2h) to yield the corresponding carboxylic acid, which serves as a second derivatization handle distinct from the aminomethyl amine. In contrast, the methyl ester analog (ethyl replaced by methyl, CAS not assigned to specific 3-(aminomethyl)phenyl derivative) hydrolyzes faster (k_rel ≈ 2-3×) but yields methanol as a leaving group, which can confound cell-based assays. The amide analog (carboxamide instead of ester) is essentially non-hydrolyzable under the same conditions, precluding the prodrug strategy entirely. [1] The ethyl ester hydrolysis half-life at pH 7.4, 37 °C is estimated at approximately 24–48 hours (class-level estimate based on aliphatic ethyl esters), providing a suitable window for in vitro stability and controlled release designs.

Prodrug Design Hydrolysis Kinetics Derivatization

Meta-Positioned Aminomethyl Group Offers Distinct Reactivity and Steric Profile Versus Para Isomer

The aminomethyl group in the target compound is positioned at the meta position of the phenyl ring. The para-substituted analog (ethyl 5-[4-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate) is not commercially available, and attempted synthesis yields a compound with a different steric and electronic profile. The meta substitution introduces a 120° bond angle divergence from the oxadiazole-phenyl axis, creating a non-linear linker geometry that can influence binding pocket occupancy. In PROTAC linker design, meta-substituted linkers have been shown to yield ternary complex stabilization energies that differ by up to 2–3 kcal/mol compared to para-linked isomers in analogous systems. [1] Although direct data for this specific compound pair are lacking, the regiochemical difference is a critical selection criterion for structure-based drug design.

Regiochemistry SAR Linker Geometry

Optimal Research and Industrial Applications for Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate Based on Differentiated Evidence


PROTAC and Molecular Glue Linker Intermediate

The meta-aminomethyl group provides a reactive primary amine for conjugation to E3 ligase ligands bearing a carboxylic acid handle, while the ethyl ester can be independently hydrolyzed to attach a target-protein ligand. This orthogonal reactivity, combined with the non-linear meta-linker geometry that may enhance ternary complex cooperativity [3], makes the compound a privileged intermediate for degrader library synthesis.

Metabolically Stable Bioisostere Scaffold in Hit-to-Lead Optimization

When replacing a metabolically labile ester or amide core in a lead series, the 1,2,4-oxadiazole ring offers superior microsomal stability while maintaining hydrogen-bonding capacity [1]. The target compound thus serves as a direct building block for introducing this bioisostere into early-stage medicinal chemistry programs seeking to improve oral bioavailability without sacrificing potency.

Bioconjugation Probe Development for Chemical Biology

The hydrochloride salt form ensures aqueous solubility suitable for direct labeling of biomolecules under physiological conditions [2]. The amine group reacts with NHS-fluorescein or NHS-biotin in PBS buffer at pH 7.4, enabling the construction of oxadiazole-containing fluorescent probes or affinity reagents for target identification studies.

High-Throughput Screening Library Synthesis with QC-Validated Building Blocks

The documented purity (97% free base, ≥95% HCl salt) [1] and unambiguous structural verification by InChI Key and LCMS qualify the compound for automated library synthesis workflows. The availability of both salt and free base forms allows chemists to select the optimal form based on the reaction solvent system, minimizing purification burdens in parallel synthesis.

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